molecular formula C24H28N4O3S2 B2864285 4-(diethylsulfamoyl)-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 361172-47-6

4-(diethylsulfamoyl)-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No. B2864285
CAS RN: 361172-47-6
M. Wt: 484.63
InChI Key: XLONUSBDPFVPKH-UHFFFAOYSA-N
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Description

4-(diethylsulfamoyl)-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a useful research compound. Its molecular formula is C24H28N4O3S2 and its molecular weight is 484.63. The purity is usually 95%.
BenchChem offers high-quality 4-(diethylsulfamoyl)-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(diethylsulfamoyl)-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

4-(diethylsulfamoyl)-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide and related compounds have been synthesized and evaluated for their potential in various biological applications. These include the development of novel benzenesulfonamide derivatives with antitumor activity, as demonstrated by compounds showing effectiveness against HepG2 and MCF-7 cell lines. Additionally, molecular docking and Density Functional Theory (DFT) calculations support the potential interaction of these compounds with biological targets like KSHV thymidylate synthase complex (Fahim & Shalaby, 2019).

Antimicrobial and Antioxidant Activity

Compounds structurally similar to 4-(diethylsulfamoyl)-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide have been synthesized and demonstrated moderate to good antimicrobial and antioxidant activities. This includes derivatives like pyridine–pyrazole hybrids, which exhibited activity upon in silico molecular docking screenings towards GlcN-6-P synthase as the target protein (Flefel et al., 2018).

Medicinal Chemistry Applications

These compounds also have significance in the field of medicinal chemistry. For instance, N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, derived from 4-aminophenazone (antipyrine), have been screened for their inhibitory potential against enzymes like human recombinant alkaline phosphatase and ecto-5′-nucleotidases, suggesting potential medicinal applications (Saeed et al., 2015).

Antibacterial Properties

Derivatives of 4-(diethylsulfamoyl)-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide have shown promising antibacterial properties. Compounds synthesized from similar structures have exhibited significant antibacterial activities against both Gram-positive and Gram-negative bacteria, offering potential pathways for the development of new antibacterial agents (Bildirici et al., 2007).

properties

IUPAC Name

4-(diethylsulfamoyl)-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3S2/c1-5-27(6-2)33(30,31)19-10-8-18(9-11-19)24(29)25-23-20-14-32-15-21(20)26-28(23)22-12-7-16(3)13-17(22)4/h7-13H,5-6,14-15H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLONUSBDPFVPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(diethylsulfamoyl)-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

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